molecular formula C17H17N5O4S B2709730 N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide CAS No. 1351617-60-1

N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide

Cat. No. B2709730
CAS RN: 1351617-60-1
M. Wt: 387.41
InChI Key: CNFIKAUSZNRZJG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a methoxy group, a pyrazole ring, a carbonyl group, a tetrahydrothiazolo ring, a pyridin ring, and a furan ring with a carboxamide group .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it likely involves several steps, each introducing a different functional group. For example, the pyrazole ring could be synthesized from a multicomponent approach, dipolar cycloadditions, or cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The structure would be confirmed using techniques such as FTIR, 1H NMR, and 13C NMR .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the methoxy group could increase its solubility in polar solvents .

Scientific Research Applications

Antiprotozoal Agents

Research on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural motifs with the compound , has highlighted their potential as antiprotozoal agents. These compounds have demonstrated strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in the treatment of trypanosomiasis and malaria (Ismail et al., 2004).

Antimicrobial Activity

Studies on new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety have explored their reaction with various nucleophiles, yielding compounds with potential antimicrobial activity. This research opens pathways to discovering new antimicrobial agents and highlights the importance of heterocyclic compounds in developing treatments for bacterial and viral infections (Farag et al., 2011).

Cytotoxicity and Anticancer Research

The synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their transformation into pyrazolo[1,5-a]pyrimidine derivatives has been investigated for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies contribute to the ongoing search for novel anticancer agents and underscore the potential of pyrazole and pyrimidine derivatives in cancer therapy (Hassan et al., 2014).

Synthesis of Iso-C-nucleoside Analogues

Research into the synthesis of iso-C-nucleoside analogues from methyl 2-O-benzyl-4,6-O-benzylidene-3-deoxy-α-D-altropyranosid-3-yl but-3-yn-2-ones, leading to triazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrimidines, showcases the utility of these compounds in nucleoside analogue synthesis. Such studies have implications for developing new therapeutic agents, especially in antiviral and anticancer drug discovery (Otero et al., 2005).

properties

IUPAC Name

N-[5-(3-methoxy-1-methylpyrazole-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S/c1-21-8-10(15(20-21)25-2)16(24)22-6-5-11-13(9-22)27-17(18-11)19-14(23)12-4-3-7-26-12/h3-4,7-8H,5-6,9H2,1-2H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFIKAUSZNRZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide

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